Nickel(II) acetylacetonate hydrate

説明

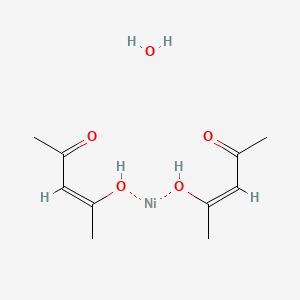

Nickel(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and nickel ions . It is a dark green paramagnetic solid that is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni (acac) 2 (H 2 O) 2 .

Synthesis Analysis

The dihydrate Ni (CH3COCH3)2.2H2O is prepared by the addition of acetylacetone to solutions of nickel (II) salts in the presence of a weak base such as sodium acetate . Nickel (II) acetylacetonate is isolated as the dihydrate Ni (acac)2·2H2O from aqueous solutions of nickel (II) salts in the presence of acetylacetone and a weak base such as sodium acetate; it is readily dehydrated to the green anhydrous compound at 50° in vacuo .Molecular Structure Analysis

Anhydrous nickel (II) acetylacetonate exists as molecules of Ni 3 (acac) 6. The three nickel atoms are approximately collinear and each pair of them is bridged by two μ 2 oxygen atoms . Each nickel atom has tetragonally distorted octahedral geometry, caused by the difference in the length of the Ni-O bonds between the bridging and non-bridging oxygens .Chemical Reactions Analysis

Nickel acetylacetonate is prepared by the reaction of acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization .Physical And Chemical Properties Analysis

Nickel (II) acetylacetonate is a light green orthorhombic crystal. It has a density of 1.455 g/cm3 at 17°C, melts at 230°C, and is soluble in water, alcohol, chloroform, benzene, and toluene .科学的研究の応用

Organometallic Chemistry and Catalysis : Nickel(II) acetylacetonate demonstrates exceptional behavior in organometallic chemistry and catalysis, especially in electrospray ionization mass spectrometry (ESI-MS) studies. It exhibits unique reactions involving activation of C–H, C–C, and C–O bonds, particularly in binuclear Ni2O2 species (Eremin & Ananikov, 2014).

Preparation of Nickel-Based Conducting Films : Nickel(II) acetylacetonate is used as a precursor in the formation of nickel and nickel oxide deposits on alumina substrates. This process involves direct laser writing and has applications in creating conductive nickel metal deposits (Devillers et al., 1994).

Electrochemical Studies : The electrochemical behavior of divalent nickel in aqueous solutions of acetylacetone has been studied using d.c. and pulse polarographic techniques. Such research is crucial in understanding the stability constants and equilibrium between nickel species in solution (Ćosović, Verz̆i, & Branica, 1969).

Synthesis of Octahedral Bis(amine) Adducts : The synthesis and infrared spectral analysis of octahedral bis(amine) adducts of nickel(II) acetylacetonate have provided insights into the effects of amine nitrogen on the Ni-O bond order. This has implications for the understanding of coordination chemistry (Haigh, Slabbert, & Thornton, 1971).

Catalyst Preparation : Nickel acetylacetonate is used as a precursor in the preparation of Ni/Al2O3 catalysts. Studies focusing on the interactions between the metal complex and the support have implications for catalyst design (Molina, Centeno, & Poncelet, 1999).

Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of diaquobis(acetylacetonato)nickel(II) monohydrate provides essential data for understanding the properties of these compounds, including hydration effects (Harlow & Pfluger, 1973).

Nanoparticle Preparation : The thermal decomposition of nickel(II) acetylacetonate in alkylamines is a method for preparing nickel nanoparticles, which are significant in material science for their varied crystalline phases and magnetic properties (Chen, Peng, Lin, & Luo, 2007).

Photochemical Deposition : Nickel(II) acetylacetonate is used in the photochemical deposition of nickel oxide thin films, which is a vital process in materials science and engineering (Buono-Core et al., 2000).

Catalysis in Organic Synthesis : The compound has been shown to efficiently catalyze the addition of Boc-protected amino acid hydrazides to benzoylcyanamide, leading to the formation of 3-benzoylamino-substituted 1,2,4-triazoles (Prezent et al., 2015).

Study of Isomerism and Reactivity in Coordination Chemistry : The study of isomerism in nickel(II) acetylacetonate bis(thiosemicarbazone) complexes offers insight into the reactivity and stability of these complexes, which is crucial for understanding their potential applications (Bilyj, Riley, & Bernhardt, 2018).

Aerobic Epoxidation of Alkenes : Its application in the aerobic epoxidation of alkenes using polymer-bound catalysts highlights its potential in green chemistry (Wentzel et al., 2000).

Safety And Hazards

将来の方向性

Nickel (II) acetylacetonate is widely used as a precursor to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles via different synthetic methods like non-isothermal decomposition and solvothermal method . It can also be used to prepare Ni catalysts such as Nickel (II) complexes, and hierarchical Ni/beta catalysts for various organic transformations .

特性

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;nickel;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNADIRXJROXRG-SUKNRPLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) acetylacetonate hydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)